Ceftezol, sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceftezol, sodium salt is a semisynthetic first-generation cephalosporin antibiotic. It is known for its ability to bind to and inactivate penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This action interferes with the cross-linkage of peptidoglycan chains, which is essential for bacterial cell wall strength and rigidity, ultimately leading to cell lysis .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ceftezole (sodium) involves several steps:

Synthesis of TZT II: This involves reacting 2-mercapto-1,3,4-thiadiazole with 7-aminocephalosporanic acid using dimethyl carbonate as a reaction solvent and a boron trifluoride-dimethyl carbonate complex as a catalyst.

Synthesis of Anhydride I: This step involves reacting 1H-tetrazole-1-acetic acid with pivaloyl chloride to obtain the anhydride.

Synthesis of Ceftezole III: TZT II is reacted with Anhydride I to obtain ceftezole.

Synthesis of Ceftezole Sodium IV: Finally, ceftezole is reacted with sodium hydroxide to obtain ceftezole sodium.

Industrial Production Methods: The industrial production of ceftezole (sodium) involves aseptic processing. The ceftezole sodium asepsis powder is placed in an injection bottle molded by soda-lime glass, sealed with a halogenated butyl rubber stopper, and capped with an aluminum plastic combined cap .

化学反応の分析

Types of Reactions: Ceftezol, sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: It can be reduced using appropriate reducing agents.

Substitution: It can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

科学的研究の応用

Clinical Applications

Ceftezole sodium is primarily indicated for the treatment of a variety of bacterial infections. Its applications include:

- Septicemia : Effective in managing bloodstream infections.

- Respiratory Infections : Used for pneumonia, bronchitis, and other respiratory tract infections.

- Urinary Tract Infections : Treats conditions such as pyelonephritis, cystitis, and urethritis.

- Skin and Soft Tissue Infections : Addresses infections in skin structures.

- Surgical Prophylaxis : Administered preoperatively to prevent infections.

The bactericidal action of ceftezole results from its ability to inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity .

Pharmacological Profile

Ceftezole sodium exhibits a broad spectrum of activity against many gram-positive and gram-negative bacteria, excluding specific strains like Pseudomonas aeruginosa and Serratia marcescens. The pharmacokinetics of ceftezole indicate rapid absorption and peak plasma concentrations shortly after intravenous administration. Its half-life allows for effective dosing schedules in clinical settings.

Table 1: Pharmacokinetic Properties of Ceftezole Sodium

| Property | Value |

|---|---|

| Bioavailability | 100% (IV administration) |

| Peak Plasma Concentration | 15-30 minutes post-injection |

| Half-Life | 1.5 to 2 hours |

| Elimination Route | Renal (urine) |

Combination Therapies

Recent studies have explored the combination of ceftezole with other antibiotics to enhance therapeutic outcomes. For instance, ceftezole has been effectively combined with metronidazole to treat mixed infections involving both aerobic and anaerobic bacteria. This combination aims to reduce the dosage of metronidazole, thereby minimizing its associated side effects .

Table 2: Efficacy of Ceftezole in Combination Therapy

| Study Group | Total Cases | Effective Cases | Efficacy Rate (%) |

|---|---|---|---|

| A (Ceftezole + Metronidazole) | 55 | 50 | 91% |

| B (Metronidazole Alone) | 55 | 50 | 91% |

Case Studies and Clinical Trials

Several clinical trials have documented the effectiveness of ceftezole sodium in treating various infections:

- A study involving patients with severe respiratory infections demonstrated a significant reduction in bacterial load when treated with ceftezole, leading to improved clinical outcomes .

- Another trial indicated that patients receiving ceftezole for postoperative prophylaxis had lower rates of surgical site infections compared to those who did not receive antibiotic prophylaxis .

Safety Profile

Ceftezole sodium is generally well-tolerated, with adverse effects being relatively uncommon. The most reported side effects include gastrointestinal disturbances such as nausea and diarrhea. Importantly, the incidence of serious allergic reactions is low compared to other antibiotics within the same class .

Table 3: Reported Adverse Effects

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Gastrointestinal Issues | 10.9% |

| Allergic Reactions | <1% |

作用機序

Ceftezol, sodium salt exerts its effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall. These proteins are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of these proteins interferes with the cross-linkage of peptidoglycan chains, leading to the weakening of the bacterial cell wall and causing cell lysis .

類似化合物との比較

Cefazolin: Another first-generation cephalosporin with a similar mechanism of action but different side groups.

Cefmetazole: A second-generation cephalosporin with a broader spectrum of activity.

Ceftezol, sodium salt stands out due to its specific molecular structure, which contributes to its unique pharmacological properties.

特性

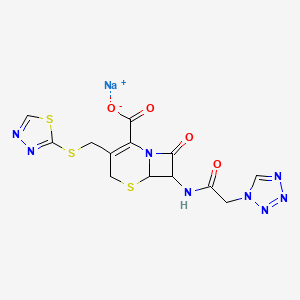

IUPAC Name |

sodium;8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUMHWUOXWFPFH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N8NaO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。